molecular formula C10H13Cl2N B6199230 1-(4-chlorophenyl)but-3-en-2-amine hydrochloride CAS No. 2694729-60-5

1-(4-chlorophenyl)but-3-en-2-amine hydrochloride

Cat. No.: B6199230
CAS No.: 2694729-60-5
M. Wt: 218.1
InChI Key:
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Description

1-(4-chlorophenyl)but-3-en-2-amine hydrochloride is a chemical compound that features a chlorophenyl group attached to a butenyl amine structure

Preparation Methods

The synthesis of 1-(4-chlorophenyl)but-3-en-2-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 1-(4-chlorophenyl)-2-nitropropene. This intermediate is then reduced to 1-(4-chlorophenyl)propan-2-amine, which undergoes further reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)but-3-en-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-chlorophenyl)but-3-en-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)but-3-en-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

1-(4-chlorophenyl)but-3-en-2-amine hydrochloride can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)propan-2-amine: This compound has a similar structure but lacks the double bond in the butenyl chain.

    1-(4-bromophenyl)but-3-en-2-amine hydrochloride: This compound features a bromine atom instead of chlorine, which can affect its reactivity and applications.

    1-(4-methylphenyl)but-3-en-2-amine hydrochloride: The presence of a methyl group instead of chlorine can lead to different chemical properties and uses.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)but-3-en-2-amine hydrochloride involves the reaction of 4-chlorobenzaldehyde with 3-buten-2-amine followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-buten-2-amine", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with 3-buten-2-amine in ethanol to form 1-(4-chlorophenyl)but-3-en-2-imine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to 1-(4-chlorophenyl)but-3-en-2-amine.", "Step 3: Hydrochloric acid is added to the amine to form the hydrochloride salt of 1-(4-chlorophenyl)but-3-en-2-amine." ] }

CAS No.

2694729-60-5

Molecular Formula

C10H13Cl2N

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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